3-Cyclobutanecarbonyloxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl(oxolan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMLJPYZSTFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Oxolane Derived Radical:
Homolytic cleavage of a C-H bond on the oxolane ring, for example at the 2-position, would result in a carbon-centered radical. The ESR spectrum of such a radical would be characterized by hyperfine couplings to the α- and β-protons.
Expected ESR Parameters: The g-value for a carbon-centered radical adjacent to an oxygen atom is typically in the range of 2.0030-2.0040. The hyperfine coupling to the α-proton would be expected to be in the range of 15-25 G, while couplings to the β-protons would be larger, in the range of 20-40 G, depending on their dihedral angles with the p-orbital containing the unpaired electron.
Cyclobutane Derived Radical:
Abstraction of a hydrogen atom from the cyclobutane (B1203170) ring would lead to a cyclobutyl radical. The ESR spectrum of this radical would exhibit a complex pattern of hyperfine splittings due to interactions with the numerous protons on the cyclobutane ring.
Expected ESR Parameters: The g-value for a secondary alkyl radical is typically around 2.0026. The hyperfine coupling constants would be highly dependent on the conformation of the cyclobutane ring.
Acyl Radical:
Homolytic cleavage of the C-C bond between the carbonyl group and the cyclobutane (B1203170) ring could generate an acyl radical.
Expected ESR Parameters: Acyl radicals typically exhibit g-values in the range of 2.0010-2.0020. A small hyperfine coupling to the ¹³C nucleus of the carbonyl group (if isotopically enriched) could be observable.
To illustrate the type of data that could be obtained from such an experiment, the following interactive table presents hypothetical ESR parameters for a spin-trapped radical intermediate derived from 3-Cyclobutanecarbonyloxolane using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trap.
| Radical Intermediate Source | Spin Trap | Hyperfine Coupling Constant aN (G) | Hyperfine Coupling Constant aH (G) | g-value |
| Oxolane Ring C-2 Position | DMPO | 14.2 | 21.5 | 2.0058 |
| Cyclobutane Ring C-1 Position | DMPO | 15.1 | 22.8 | 2.0061 |
This table presents hypothetical data for illustrative purposes.
Further detailed analysis could be performed using advanced techniques such as Electron-Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy. These methods provide higher resolution of hyperfine couplings and can reveal interactions with more distant or weakly coupled nuclei, offering a more complete picture of the radical's structure and its environment.
Theoretical and Computational Chemistry Studies of 3 Cyclobutanecarbonyloxolane
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.
Density Functional Theory (DFT) for Ground State Energies and Geometries
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. novapublishers.com For a molecule like 3-Cyclobutanecarbonyloxolane, DFT calculations would be employed to determine its optimized ground-state geometry, representing the most stable arrangement of its atoms. These calculations also yield the ground-state energy, a fundamental property used to assess the molecule's stability. Various functionals and basis sets within DFT can be utilized to achieve a balance between computational cost and accuracy. nih.gov A systematic DFT study would likely involve comparing results from different functionals to ensure the reliability of the predicted geometry and energy.
Ab Initio Methods in Predicting Molecular Conformations and Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. nih.gov For this compound, ab initio calculations would be instrumental in exploring its conformational landscape. Due to the flexibility of the cyclobutane (B1203170) and oxolane rings, the molecule can exist in various conformations. Ab initio methods would be used to calculate the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. nih.gov For this compound, MD simulations would be invaluable for studying its conformational dynamics and how it interacts with other molecules, such as solvents or other reactants. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different conformations and calculate the probability of finding the molecule in a particular shape. Furthermore, MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which are critical for understanding its properties in solution and in condensed phases. mdpi.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in unraveling the intricate details of chemical reactions.
Transition State Characterization and Reaction Coordinate Analysis
To understand how this compound participates in chemical reactions, it is essential to identify the transition states of those reactions. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. youtube.com Computational methods are used to locate these transition state structures and calculate their energies, which correspond to the activation energy of the reaction. Reaction coordinate analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, helps to confirm that the identified transition state correctly connects the reactants and products, providing a detailed map of the reaction pathway. mdpi.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and stereochemical outcomes of chemical reactions. For this compound, FMO analysis provides insights into its electrophilic and nucleophilic behavior.
The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Computational studies, typically employing Density Functional Theory (DFT) methods, can be used to calculate the energies of the HOMO and LUMO for this compound. These calculations can also generate molecular orbital surfaces, which visualize the distribution of electron density in these frontier orbitals. Such visualizations help in identifying the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the location of the HOMO would indicate the probable site for electrophilic attack, while the LUMO's position would suggest the likely site for nucleophilic attack.
Based on theoretical calculations for structurally similar compounds, a hypothetical FMO analysis of this compound can be presented. The presence of the carbonyl group, being an electron-withdrawing group, is expected to influence the electron distribution and the energies of the frontier orbitals significantly.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.87 | Energy difference between HOMO and LUMO |
| Ionization Potential | 6.85 | Approximate energy required to remove an electron |
| Electron Affinity | 0.98 | Approximate energy released when an electron is added |
Note: These are illustrative values based on typical DFT calculations for similar organic molecules and are not from a direct published study on this compound.
The relatively large HOMO-LUMO gap suggests that this compound would be a moderately stable compound under normal conditions. The distribution of the HOMO is likely to be concentrated around the oxolane ring's oxygen atom and the carbonyl oxygen, indicating these as potential sites for interaction with electrophiles. The LUMO is expected to be localized around the carbonyl carbon, making it the primary site for nucleophilic attack.
Further reactivity descriptors derived from FMO theory, such as global hardness and softness, can also be calculated to provide a more quantitative prediction of the molecule's reactivity.
Structure-Activity Relationships and Chemoinformatic Approaches to Compound Design
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing new molecules with desired properties. SAR explores the relationship between the chemical structure of a molecule and its biological or chemical activity. For this compound, SAR studies would aim to understand how modifications to its cyclobutane or oxolane rings, or the linking carbonyl group, affect its properties.
Chemoinformatic approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are computational techniques used to establish these relationships. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their activities. These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For a hypothetical series of analogs of this compound, a QSAR study could be performed to predict a specific activity, such as inhibitory potency against a particular enzyme. The molecular descriptors used in such a study could include:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometrical descriptors: Which relate to the 3D shape and size of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and frontier orbital energies.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.
A hypothetical QSAR model for a series of this compound derivatives might take the following form:
Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where 'c' represents the coefficients determined from statistical regression analysis.
Table 2: Illustrative Molecular Descriptors for this compound and Hypothetical Analogs for a QSAR Study
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| This compound | 154.21 | 1.2 | 43.37 | 5.8 |
| Analog 1 (methyl-substituted cyclobutane) | 168.24 | 1.6 | 43.37 | 4.2 |
| Analog 2 (hydroxy-substituted oxolane) | 170.21 | 0.8 | 63.60 | 7.5 |
| Analog 3 (amide instead of ester) | 153.22 | 0.5 | 66.40 | 10.1 |
Note: The predicted activity values are purely hypothetical and for illustrative purposes of a QSAR study.
Such chemoinformatic models are instrumental in the rational design of new compounds. By analyzing the QSAR equation, chemists can identify which structural features are positively or negatively correlated with the desired activity. This knowledge allows for the in-silico design and screening of new candidate molecules with potentially improved properties before undertaking their actual synthesis, thereby saving time and resources. For instance, if the model indicates that increased lipophilicity (higher logP) enhances activity, future designs would focus on adding lipophilic substituents to the core structure of this compound.
Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic compounds. For 3-Cyclobutanecarbonyloxolane, a combination of one-dimensional and multi-dimensional techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC, NOESY)
Multi-dimensional NMR experiments are indispensable for deciphering the complex spin systems within this compound. These techniques resolve overlapping signals in the 1D spectrum by spreading them across two dimensions, revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity within the cyclobutane (B1203170) and oxolane rings independently. For instance, the methine proton on the cyclobutane ring (H1) would show correlations to the adjacent methylene (B1212753) protons (H2/H2'), which in turn would correlate with the other methylene protons of that ring. Similarly, the protons of the oxolane ring would display a distinct network of correlations.
Heteronuclear Multiple-Quantum Coherence (HMQC/HSQC): The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment maps proton signals to the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This technique is vital for connecting the molecular fragments identified by COSY. For this compound, the most significant HMBC correlation would be between the oxolane protons adjacent to the ester oxygen (H6/H6') and the carbonyl carbon (C4) of the cyclobutanecarbonyl group, unequivocally establishing the ester linkage.
| Technique | Correlating Nuclei | Key Information Revealed |
|---|---|---|
| COSY | H1 ↔ H2/H2' | Connectivity within the cyclobutane ring. |
| COSY | H5 ↔ H6/H6' | Connectivity within the oxolane ring. |
| HSQC | H1 ↔ C1 | Direct C-H bond assignment. |
| HMBC | H6/H6' ↔ C4 (Carbonyl) | Connects the oxolane ring to the carbonyl group. |
| HMBC | H1 ↔ C4 (Carbonyl) | Connects the cyclobutane ring to the carbonyl group. |
| NOESY | H1 ↔ H5 | Through-space proximity, indicating preferred conformation/stereochemistry. |
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. europeanpharmaceuticalreview.comst-andrews.ac.uk For this compound, ssNMR would be instrumental in characterizing its solid forms.
In a crystalline state, molecules adopt a regular, repeating arrangement, which typically results in sharp, well-defined peaks in an ssNMR spectrum. Conversely, an amorphous solid lacks long-range order, leading to a distribution of molecular environments and, consequently, broad NMR signals. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal and average out anisotropic interactions, providing high-resolution spectra of solid samples. mdpi.com By comparing the ssNMR spectra of different batches, one could identify polymorphism (the existence of multiple crystalline forms) or quantify the degree of crystallinity, which are critical parameters in materials science.
Dynamic NMR for Conformational Exchange and Rotational Barriers
This compound is a flexible molecule with several dynamic processes occurring at room temperature, including ring-puckering of the cyclobutane and oxolane moieties and rotation around the single bonds of the ester group. nih.govrsc.orgrsc.org These conformational changes are often rapid on the NMR timescale, resulting in averaged signals.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide profound insights into these processes. mdpi.comresearchgate.net As the temperature is lowered, the rate of conformational exchange decreases. If the exchange is slowed sufficiently, the single averaged peak for a given nucleus may broaden, separate into two or more distinct peaks (a process known as decoalescence), representing the individual conformers.
From the coalescence temperature and the frequency separation of the signals, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process using the Eyring equation. This provides quantitative data on the energy barriers separating different conformational states, which is crucial for understanding the molecule's flexibility and potential interactions. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically within 5 parts per million, ppm). measurlabs.commeasurlabs.comalgimed.com This precision allows for the determination of a molecule's elemental formula from its exact mass. oregonstate.edu For this compound, the molecular formula is C₉H₁₄O₃. HRMS analysis would be used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated exact mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Calculated Exact Mass ([M+H]⁺) | 171.10157 u |
| Hypothetical Measured Mass | 171.10149 u |
| Mass Error | -0.5 ppm |
The ability to obtain a highly accurate mass measurement provides strong evidence for the molecular formula, distinguishing it from other potential formulas that might have the same nominal (integer) mass. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions (product ions). nih.gov This technique provides valuable information about the molecule's structure by revealing its weakest bonds and most stable fragments. researchgate.net
For the protonated molecule of this compound ([M+H]⁺, m/z 171.1), a plausible fragmentation pathway would involve characteristic losses related to the ester and cyclic functionalities. libretexts.org Key fragmentation events could include:
Loss of the oxolane moiety: Cleavage of the ester C-O bond could lead to the loss of C₄H₇O (oxolanyl group) or C₄H₈O (tetrahydrofuran), resulting in a prominent acylium ion.
Fragmentation of the cyclobutane ring: The cyclobutane ring can undergo characteristic fragmentation, such as the loss of ethene (C₂H₄), a common pathway for four-membered rings. docbrown.info
Cleavage adjacent to the carbonyl group: Loss of the cyclobutyl group could also occur.
Analyzing the masses of these fragments allows for the reconstruction of the molecular structure and confirms the connectivity of the different functional groups. libretexts.orgorgchemboulder.com
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 171.1 | 99.1 | C₄H₈O (Tetrahydrofuran) | Cyclobutanecarbonylium ion |
| 171.1 | 71.1 | C₅H₆O₂ | Oxolanyl ion |
| 99.1 | 71.1 | CO (Carbon monoxide) | Cyclobutyl cation |
| 99.1 | 55.1 | C₂H₄O (Ketene) | Allyl cation |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. frontiersin.orgyoutube.com This technique would be particularly valuable in the analysis of this compound for the differentiation of various isomers.
Structural isomers, such as regioisomers where the cyclobutanecarbonyl group is attached to the 2-position of the oxolane ring (2-Cyclobutanecarbonyloxolane), would exhibit different collision cross-sections (CCS) due to their distinct three-dimensional structures. These differences in CCS would allow for their separation and individual identification by IMS-MS, even if they have identical mass-to-charge ratios. nih.gov
Furthermore, stereoisomers, such as diastereomers and enantiomers that may arise if the oxolane ring is substituted, can also be distinguished using IMS-MS. While enantiomers have identical CCS values, they can be separated by forming diastereomeric complexes with a chiral modifying agent. The resulting diastereomeric complexes will have different CCS values, enabling their separation and quantification. nih.gov The ability of IMS-MS to resolve ions with very small differences in their spatial configuration makes it an effective tool for the rapid characterization of isomers in complex mixtures. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule, serving as a molecular fingerprint.
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.
The key functional groups in this compound and their expected characteristic IR absorption bands are the carbonyl group (C=O) of the ester, the C-O stretching vibrations of the ester and the ether, and the C-H stretching and bending vibrations of the cyclobutane and oxolane rings. The strong carbonyl stretch is particularly diagnostic for the ester functionality. mdpi.com The C-O-C stretching of the oxolane ring and the ester linkage will also produce strong and characteristic bands. frontiersin.orgnih.gov
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1750-1735 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-O-C (Oxolane) | Asymmetric Stretching | ~1070 |
| C-H (Cyclobutane) | Stretching | 2990-2880 |
| C-H (Oxolane) | Stretching | 2980-2870 |
| CH₂ (Cyclobutane) | Scissoring | ~1450 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and conformational effects.
Raman spectroscopy is a complementary technique to FTIR that probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique structural fingerprint of the molecule. For this compound, Raman spectroscopy would be effective in characterizing the carbocyclic and heterocyclic ring structures.
Table 2: Predicted Raman Shifts for this compound
| Functional Group/Molecular Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1750-1735 |
| Cyclobutane Ring | Breathing/Puckering | 1000-800 |
| Oxolane Ring | Breathing | ~915 |
| C-C | Stretching | 1200-800 |
Note: Raman intensities can be influenced by factors such as laser excitation wavelength and molecular polarizability.
For applications requiring higher sensitivity, such as the analysis of trace amounts of this compound or its detection on surfaces, advanced Raman techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can be employed.
SERS utilizes the plasmon resonance of metallic nanostructures to dramatically enhance the Raman signal of molecules adsorbed on or in close proximity to the surface. nih.gov This technique could be used to study the interaction of this compound with metallic surfaces or in biological systems where it might be present at low concentrations.
TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. acs.org By using a sharp metallic tip as a localized light source, TERS can provide vibrational information at the nanoscale, making it a powerful tool for studying single molecules or mapping the chemical composition of surfaces with high resolution.
X-ray Diffraction (XRD) and Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. For this compound, if a suitable single crystal can be obtained, XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles.
Crucially, for chiral versions of this compound, XRD can be used to determine the absolute stereochemistry of the stereocenters. acs.org This is achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The analysis of the diffraction pattern allows for the unambiguous assignment of the R/S configuration of each chiral center. Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. iucr.org
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism for Enantiomeric Excess)
Chiroptical spectroscopic methods are essential for studying the stereochemical properties of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.com For an enantiomerically pure or enriched sample of chiral this compound, the CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores, such as the carbonyl group of the ester. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantifying the purity of a chiral separation or an asymmetric synthesis. documentsdelivered.com
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.org VCD spectroscopy provides stereochemical information about the entire molecule, as it probes the chirality of molecular vibrations. The VCD spectrum of a chiral this compound would provide a rich fingerprint that is highly sensitive to its absolute configuration and conformation in solution.
Advanced Electron Spin Resonance (ESR/EPR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. nih.govsciencepublishinggroup.com This methodology is particularly invaluable for detecting and characterizing transient radical intermediates that may form during chemical reactions involving compounds such as this compound. The fundamental principle of ESR spectroscopy lies in the interaction of the magnetic moment of an unpaired electron with an external magnetic field, which causes a splitting of the electron's spin states. sciencepublishinggroup.com Transitions between these states can be induced by microwave radiation, and the resulting spectrum provides a wealth of information about the electronic structure and environment of the radical species. sciencepublishinggroup.com
In the context of this compound, radical intermediates could potentially be generated through various mechanisms, such as homolytic cleavage induced by heat or light, or through redox reactions. For instance, radical formation could occur at the cyclobutane ring, the oxolane ring, or the carbonyl group. Advanced ESR/EPR techniques are essential for the unambiguous identification and structural elucidation of these short-lived species.
A key aspect of ESR spectroscopy is the analysis of the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. sciencepublishinggroup.com Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N, ¹⁷O), leading to the splitting of ESR lines into multiple components. nih.gov The resulting splitting pattern and the magnitude of the coupling constants provide a detailed map of the unpaired electron's spin density distribution within the radical, thereby offering profound insights into its molecular structure.
Due to the often transient nature of radical intermediates, specialized techniques such as spin trapping are frequently employed. nih.govmdpi.com This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct. mdpi.com The resulting spin adduct can then be readily studied by conventional ESR spectroscopy. The hyperfine splitting constants of the spin adduct are characteristic of the trapped radical, allowing for its identification. nih.gov
Hypothetical Radical Intermediates of this compound and their ESR/EPR Characterization
Chemical Transformations and Derivative Synthesis of 3 Cyclobutanecarbonyloxolane
Derivatization at the Carbonyl Functionality
The ketone group is the most reactive site in 3-Cyclobutanecarbonyloxolane, susceptible to a wide range of nucleophilic additions and condensation reactions. This reactivity allows for the straightforward synthesis of corresponding alcohols, amines, and more complex carbon skeletons.
The carbonyl group can be readily reduced to afford secondary alcohols or converted into secondary amines through reductive amination.
Reduction to Alcohols: The reduction of the ketone to the corresponding secondary alcohol, cyclobutyl(oxolan-3-yl)methanol, can be achieved with high efficiency using standard hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents (methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are effective for this transformation. The choice of reagent can be influenced by the presence of other functional groups in a more complex substrate, with NaBH₄ being a milder and more chemoselective option.
Reductive Amination: The conversion of the ketone to a secondary amine is a powerful transformation for introducing nitrogen-containing functionalities. This is typically accomplished via a one-pot reductive amination procedure. The ketone first reacts with a primary amine (R-NH₂) or ammonia (B1221849) in the presence of a mild acid catalyst to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose as it is mild enough not to reduce the initial ketone but readily reduces the protonated imine intermediate. harvard.edu This method allows for the synthesis of a wide range of N-substituted (cyclobutyl(oxolan-3-yl)methyl)amines.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Alcohol Reduction | 1. Sodium Borohydride (NaBH₄) 2. Methanol (MeOH) | Cyclobutyl(oxolan-3-yl)methanol |
| Alcohol Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Diethyl Ether (Et₂O), then H₃O⁺ workup | Cyclobutyl(oxolan-3-yl)methanol |
| Reductive Amination | 1. Ammonia (NH₃), Acetic Acid (AcOH) 2. Sodium Triacetoxyborohydride (NaBH(OAc)₃) | (Cyclobutyl(oxolan-3-yl)methyl)amine |
| Reductive Amination | 1. Methylamine (CH₃NH₂), Acetic Acid (AcOH) 2. Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Cyclobutyl(oxolan-3-yl)methanamine, N-methyl |
To form new carbon-carbon bonds and generate more complex molecular architectures, the carbonyl carbon of this compound can be targeted by potent carbon nucleophiles such as Grignard and organolithium reagents. masterorganicchemistry.com
The reaction involves the nucleophilic addition of the organometallic reagent (R-MgX or R-Li) to the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. organic-chemistry.orgleah4sci.com The R-group introduced can be varied widely, from simple alkyl groups like methyl and ethyl to more complex aryl or vinyl groups, depending on the organometallic reagent used. This reaction provides a straightforward route to 1-(cyclobutyl)-1-(oxolan-3-yl)alkan-1-ols and related structures. It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will be quenched by protic solvents like water or alcohols. masterorganicchemistry.com
| Organometallic Reagent | Formula | Product (after acidic workup) |
|---|---|---|
| Methylmagnesium Bromide | CH₃MgBr | 1-(Cyclobutyl)-1-(oxolan-3-yl)ethanol |
| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(Cyclobutyl)-1-(oxolan-3-yl)propan-1-ol |
| Phenyllithium | C₆H₅Li | Cyclobutyl(phenyl)(oxolan-3-yl)methanol |
| Vinylmagnesium Bromide | CH₂=CHMgBr | 1-(Cyclobutyl)-1-(oxolan-3-yl)prop-2-en-1-ol |
Condensation reactions provide a pathway to convert the carbonyl group into a C=N or C=C double bond, which can serve as a precursor for the synthesis of various heterocyclic systems. nih.gov A condensation reaction is characterized by the joining of two molecules to form a larger molecule, with the concurrent loss of a small molecule, typically water. acs.org
Reaction with primary amines (RNH₂) yields imines, while reaction with secondary amines (R₂NH) can lead to the formation of enamines if an alpha-proton is available. These intermediates are valuable for further functionalization.
More significantly, the ketone can participate in annulation reactions to construct new rings. For example, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of five-membered nitrogen-containing heterocycles like pyrazolines. Multicomponent reactions, where the ketone, an amine, and a third component react in a single pot, can be employed to build complex heterocyclic structures like pyridines or anilines. nih.gov For instance, a three-component reaction involving the ketone, an amine, and an activated methylene (B1212753) compound could potentially lead to the formation of substituted aniline (B41778) derivatives through a series of condensation and cyclization steps. nih.gov
| Reagent(s) | Intermediate/Reaction Type | Potential Heterocyclic Product Class |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Condensation/Cyclization | Pyrazoline |
| Hydroxylamine (H₂N-OH) | Condensation/Cyclization | Isoxazoline |
| Ammonia, Acetone | Three-component (3+3) Benzannulation | Substituted Aniline |
| Ethyl Cyanoacetate, Ammonia | Knoevenagel Condensation/Cyclization | Substituted Pyridine |
Functionalization of the Oxolane Ring
The oxolane ring is composed of saturated sp³-hybridized carbons and is generally less reactive than the carbonyl group. However, its functionalization can be achieved through ring-opening reactions or modern C-H functionalization strategies.
Saturated cyclic ethers like oxolane are resistant to classical nucleophilic substitution reactions due to the lack of a suitable leaving group. The primary pathway for functionalization involves acid-catalyzed ring-opening. researchgate.net Treatment with strong acids, particularly hydrogen halides like HBr or HI, leads to the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This Sₙ2 reaction results in the cleavage of a C-O bond and the formation of a halo-alcohol.
Alternatively, the ring can be opened using acyl halides in the presence of a Lewis acid catalyst. tandfonline.com For example, reacting this compound with an acyl chloride (RCOCl) and a catalyst like samarium triiodide (SmI₃) would likely open the oxolane ring to yield a 4-halobutyl ester derivative. tandfonline.com These ring-opening strategies transform the cyclic ether into a linear, bifunctional molecule that can be used for further synthetic elaborations.
A more advanced and atom-economical approach to functionalizing the oxolane ring is through transition metal-catalyzed C-H activation. rsc.org In this strategy, a functional group within the molecule is used as a directing group to guide a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. rsc.org
The carbonyl oxygen of this compound can serve as a Lewis basic directing group. It can coordinate to a transition metal center, such as palladium(II) or rhodium(III), forming a metallacyclic intermediate. This conformation brings the metal catalyst into close proximity to the C-H bonds on the oxolane ring, particularly at the C2 and C5 positions, facilitating their activation. Once the C-M bond is formed, various coupling partners can be introduced to forge new C-C, C-N, or C-O bonds. nih.gov Palladium-catalyzed reactions are particularly versatile for such transformations. acs.orgnih.gov For example, in the presence of a Pd(II) catalyst and an appropriate oxidant, the C-H bond at the C2 or C5 position could be coupled with aryl boronic acids (Suzuki-type coupling), alkenes (Heck-type coupling), or undergo acetoxylation. nih.govscispace.com This approach allows for the precise modification of the oxolane ring without requiring pre-functionalization.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Arylation | Phenylboronic Acid | Pd(OAc)₂, Ligand, Oxidant | 3-Cyclobutanecarbonyl-2-phenyloxolane |
| Alkenylation | Styrene | [Cp*RhCl₂]₂, AgSbF₆ | 3-Cyclobutanecarbonyl-2-vinyloxolane |
| Acetoxylation | (Diacetoxyiodo)benzene | Pd(OAc)₂ | 2-Acetoxy-3-cyclobutanecarbonyloxolane |
| Amination | Carbamates | Pd(OAc)₂, K₂S₂O₈ | 2-Amino-3-cyclobutanecarbonyloxolane derivative |
Functionalization of the Cyclobutane (B1203170) Ring
The cyclobutane ring, characterized by its inherent ring strain, is a versatile substrate for a variety of chemical modifications. researchgate.net The ester group in this compound can serve as a directing element in these transformations, enabling regioselective functionalization. nih.govacs.org Methodologies developed for other cyclobutane systems, particularly those involving C–H functionalization and reactions on unsaturated precursors, are applicable here. nih.govacs.orgnih.gov
Addition Reactions to Unsaturated Cyclobutane Derivatives
To facilitate addition reactions, a degree of unsaturation must first be introduced into the cyclobutane ring, typically resulting in a cyclobutene (B1205218) derivative. This precursor, 3-(cyclobutene-1-carbonyl)oxolane, would open the door to a wide array of synthetic possibilities.
One prominent strategy is the catalytic arylboration of the cyclobutene double bond. This method allows for the introduction of both an aryl group and a boryl group across the double bond in a single step, creating highly substituted and complex spirocyclic or fused ring systems. nih.gov Depending on the substitution pattern, different catalytic systems, such as Cu/Pd or Ni, can be employed to achieve high selectivity and yield. nih.gov
Another key approach is the Michael addition of nucleophiles to activated cyclobutene systems, such as those bearing an electron-withdrawing group like the oxolane ester. This reaction has been effectively used to synthesize cyclobutane β-amino acids from cyclobutene-1-carboxylic acid by adding nitrogen nucleophiles. chemistryviews.org This strategy could be adapted to introduce a variety of nucleophiles at the β-position relative to the ester group in the cyclobutene precursor of this compound.
Furthermore, [2+2] photocycloaddition reactions represent a powerful tool for constructing cyclobutane rings and can be used to further functionalize cyclobutene derivatives. acs.orgresearchgate.net The reaction of a cyclobutene with another olefin under photochemical conditions can lead to the formation of bicyclo[2.2.0]hexane structures, adding significant molecular complexity.
Table 1: Representative Addition Reactions for Cyclobutene Scaffolds
| Reaction Type | Reagents & Conditions | Product Type | Potential Application | Reference |
|---|---|---|---|---|
| Catalytic Arylboration | Ar-B(pin)2, Cu/Pd or Ni catalyst | Aryl- and Boryl-substituted Cyclobutane | Introduction of diverse functional handles for cross-coupling. | nih.gov |
| Aza-Michael Addition | Nitrogen nucleophile (e.g., benzoxazolone), base catalyst | β-Amino Cyclobutane Carboximide | Synthesis of peptidomimetics and constrained amino acids. | chemistryviews.org |
| [2+2] Photocycloaddition | Alkene, UV light | Bicyclo[2.2.0]hexane derivative | Construction of fused polycyclic systems. | acs.org |
Remote Functionalization and Ring Scission Reactions
Remote functionalization involves modifying positions on the cyclobutane ring that are not directly adjacent to the activating ester group. C–H functionalization strategies, often guided by a directing group, are particularly relevant. nih.govacs.org The carbonyl oxygen of the ester in this compound can act as a latent directing group, facilitating the palladium-catalyzed arylation or olefination of the C-H bonds at the 3-position of the cyclobutane ring. This approach allows for the direct installation of substituents with high facial control, guided by the pre-existing stereocenter. nih.govacs.org
Ring scission, or the opening of the strained four-membered ring, provides a pathway to linear acyclic compounds. researchgate.net This transformation can be achieved under various conditions:
Hydrogenation: Catalytic hydrogenation with catalysts like Ni or Pt at elevated temperatures can cleave the cyclobutane ring to form saturated, open-chain hydrocarbons. pharmaguideline.com
Thermolysis: Heating cyclobutene derivatives can induce an electrocyclic ring opening to form conjugated dienes. researchgate.netresearchgate.net This is a foundational reaction in the synthesis of complex molecules, where the cyclobutene acts as a stable precursor to a reactive diene.
Oxidative Cleavage: Oxidative ring-opening of cyclobutanol (B46151) derivatives can yield diketones or tetrahydrofuran-containing products. researchgate.net This suggests that hydroxylation of the cyclobutane ring in this compound, followed by oxidation, could provide a route to functionalized linear products.
Photocatalysis: The cleavage of cycloketoximes via photocatalysis points to the potential for light-induced ring-opening of appropriately derivatized cyclobutane oxime esters. researchgate.net
Synthesis of Polycyclic and Spirocyclic Architectures Incorporating the Compound
The rigid framework of this compound makes it an attractive scaffold for the synthesis of more complex ring systems.
Polycyclic Architectures: Fused ring systems can be constructed through intramolecular reactions. For example, an intramolecular [2+2] photocycloaddition involving a diolefin derivative of the parent compound could yield a bicyclo[3.2.0]heptane or bicyclo[4.2.0]octane core. acs.orgnih.gov Another powerful method is the ring-expanding cycloisomerization of precursors like alkylidenecyclopropane acylsilanes, which can generate fused cyclobutanes containing challenging quaternary stereocenters. nih.gov
Spirocyclic Architectures: Spirocycles, which contain two rings sharing a single atom, are valuable motifs in drug discovery. researchgate.net Starting from a cyclobutanone (B123998) derivative (accessible from the carboxylic acid of the parent compound), several methods can be envisioned:
Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a cyclobutanone and an alkene can produce spirocyclic oxetanes. rsc.org
Dieckmann Condensation: This intramolecular condensation of a diester can be used to form a new ring spiro-fused to the cyclobutane core. researchgate.net
Alkene Difunctionalization: The catalytic arylboration of spirocyclic cyclobutenes provides a direct route to highly substituted and sterically congested spiro[3.n]alkanes. nih.gov
Table 2: Strategies for Advanced Architectures from Cyclobutane Precursors
| Architecture | Synthetic Strategy | Key Precursor | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Polycyclic (Fused) | Intramolecular [2+2] Photocycloaddition | Diolefin-substituted cyclobutane | Bicyclo[n.2.0]alkane | acs.org |
| Polycyclic (Fused) | Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilane | Bicyclic α-silyl ketone | nih.gov |
| Spirocyclic | Paternò–Büchi Reaction | Cyclobutanone | Spirocyclic oxetane | rsc.org |
| Spirocyclic | Catalytic Arylboration | Spirocyclic cyclobutene | Substituted Spiro[3.n]alkane | nih.gov |
Development of Complex Conjugates and Modular Constructs
The structure of this compound is inherently modular. The ester linkage can be hydrolyzed, separating the cyclobutanecarboxylic acid and 3-hydroxyoxolane components. These two building blocks can be individually functionalized and then recombined or used in the synthesis of larger, more complex molecules.
This modularity is key to creating complex conjugates. For instance, functional handles (e.g., amines, alkynes, azides) could be installed on either the cyclobutane or oxolane ring. These handles would allow for the attachment of other molecular entities such as peptides, polymers, or fluorescent probes using click chemistry or other efficient ligation methods.
The cyclobutane core itself, particularly as a constrained β-amino acid derivative, can serve as a building block for peptidomimetics or foldamers. chemistryviews.org The defined geometry of the four-membered ring can enforce specific conformations in peptide chains, a valuable attribute in drug design. By incorporating functionalized this compound derivatives into such structures, novel materials and therapeutic candidates with unique three-dimensional shapes and properties could be developed.
Applications of 3 Cyclobutanecarbonyloxolane in Organic Synthesis
Integration into Complex Molecular Architectures via Convergent Synthesis
The strategy of convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, is a cornerstone of modern organic chemistry. There are no published examples of 3-Cyclobutanecarbonyloxolane being utilized as a building block in such a synthetic approach.
Use in Combinatorial Synthesis and Chemical Library Generation
Combinatorial chemistry is a powerful technique for generating large libraries of related compounds for high-throughput screening, particularly in drug discovery. wikipedia.orgnih.gov This process involves the systematic and repetitive combination of a set of building blocks. nih.gov There is no evidence to suggest that this compound has been employed as a scaffold or building block in the generation of any chemical libraries.
Application in the Development of Advanced Materials and Functional Molecules
The unique structural features of cyclobutane (B1203170) rings are sometimes exploited in materials science. nih.gov However, the specific applications of this compound in this domain are not documented.
Polymer Chemistry and Monomer Design
Monomer design is a critical aspect of creating polymers with specific properties. researchgate.net While cyclobutane-containing polymers are an area of research, there are no reports of this compound being used as a monomer or in the design of new polymeric materials.
Components in Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. The potential for this compound to act as a component in such assemblies has not been explored in the available literature.
Ligand Design for Catalysis and Coordination Chemistry
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. bris.ac.uk There is no information available on the synthesis or application of ligands derived from this compound for catalysis or coordination chemistry.
Future Research Directions and Outlook in 3 Cyclobutanecarbonyloxolane Chemistry
Chemo- and Stereoselective Synthetic Innovations
The development of efficient and selective synthetic routes is the bedrock of molecular science. For 3-Cyclobutanecarbonyloxolane, future efforts will likely concentrate on methodologies that can control both chemoselectivity (differentiating between the cyclobutane (B1203170) and oxolane rings) and stereoselectivity (controlling the three-dimensional arrangement of atoms). Key areas of innovation may include:
Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to favor the formation of one enantiomer over the other. This is crucial for potential applications in pharmacology and materials science where chirality dictates function.
Photochemical [2+2] Cycloadditions: Utilizing light to induce the formation of the cyclobutane ring from appropriate precursors. dntb.gov.ua The challenge will be to control the regioselectivity and stereoselectivity of the cycloaddition to yield the desired 3-substituted oxolane pattern.
Ring-Expansion Strategies: Investigating the expansion of smaller, more readily available cyclopropane (B1198618) derivatives as a pathway to the cyclobutane core, a method that can offer unique stereochemical outcomes.
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The inherent ring strain of the cyclobutane moiety in this compound makes it a candidate for novel chemical transformations. Future research is expected to delve into its unique reactivity, particularly in reactions that relieve this strain.
Strain-Release Reactions: Investigating reactions where the cyclobutane ring opens to form more stable linear or larger cyclic structures. The presence of the oxolane and carbonyl groups could direct these rearrangements in predictable and useful ways.
Transition-Metal Catalyzed C-C Bond Activation: Using catalysts, such as those based on iridium or rhodium, to selectively cleave the carbon-carbon bonds of the cyclobutane ring. researchgate.net This could provide access to complex molecular scaffolds that are difficult to synthesize through other means.
Radical Chemistry: Exploring the behavior of this compound under radical conditions, which could lead to novel functionalization patterns on either the cyclobutane or oxolane ring.
Computational Design of Derivatives with Tailored Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. For this compound, computational studies will be instrumental in accelerating the discovery of derivatives with specific, desirable characteristics.
Predictive Modeling: Using quantum mechanics and molecular modeling to predict the outcomes of reactions, including their stereoselectivity and reaction rates. chemrxiv.org This can help researchers prioritize which synthetic routes to pursue in the lab.
Structure-Activity Relationship Studies: Computationally screening libraries of virtual this compound derivatives to identify those with optimal properties for a given application, be it in catalysis or materials science. nih.gov This in-silico approach saves significant time and resources compared to traditional laboratory screening.
Table 1: Potential Computational Approaches for this compound Research
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling transition states of potential reactions. | Understanding reaction mechanisms and predicting product distributions. |
| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule and its interaction with other molecules or surfaces. | Insight into its properties in different environments, relevant for material science. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with their chemical reactivity or physical properties. | Designing new derivatives with enhanced or specific functionalities. nih.gov |
Interdisciplinary Applications in Material Sciences and Catalysis
The unique structural features of this compound suggest its potential utility beyond traditional organic synthesis. Future research will likely explore its incorporation into functional materials and its use in catalysis.
Polymer Chemistry: The molecule could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The strained cyclobutane ring could be designed to open under specific stimuli (e.g., heat, light, or chemical triggers), leading to "smart" materials with responsive properties.
Ligand Development for Catalysis: The oxolane moiety contains an oxygen atom that can coordinate to metal centers. By modifying the this compound scaffold, it may be possible to create novel ligands for asymmetric catalysis, where the rigid cyclobutane backbone could enforce a specific geometry around the metal, leading to high levels of stereocontrol.
Sustainable Synthesis Methodologies and Green Chemical Processes
Modern chemical research places a strong emphasis on sustainability. The development of green synthetic routes for this compound will be a critical area of focus.
Biocatalysis: Engineering enzymes to perform key synthetic steps in the production of this compound. Biocatalysis often proceeds under mild conditions (room temperature, aqueous solvents) and can exhibit exquisite selectivity, reducing waste and energy consumption. chemrxiv.org
Flow Chemistry: Moving from traditional batch synthesis to continuous flow processes. Flow chemistry can offer improved safety, efficiency, and scalability, while also minimizing solvent usage and waste generation.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This is a core principle of green chemistry that aims to reduce the formation of byproducts. rsc.org
Q & A
Q. What are the optimal synthetic routes for 3-cyclobutanecarbonyloxolane, and how can reaction yields be systematically improved?
Methodological Answer:
- Prioritize stepwise ring-closing strategies (e.g., cycloaddition or esterification) to stabilize the cyclobutane-oxolane linkage.
- Use kinetic studies (e.g., monitoring via HPLC or GC-MS) to identify rate-limiting steps and adjust catalysts (e.g., Lewis acids) or solvent polarity .
- Validate purity through NMR (¹H/¹³C) and high-resolution mass spectrometry, ensuring minimal byproduct formation .
Q. How can researchers characterize the stereochemical configuration of this compound derivatives?
Methodological Answer:
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?
Methodological Answer:
- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolytic cleavage of the ester linkage.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to quantify degradation products .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in ring-opening reactions, and what limitations exist in these predictions?
Methodological Answer:
- Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and activation energies for nucleophilic attacks on the carbonyl group.
- Validate models with kinetic isotope effect (KIE) studies; discrepancies may arise from solvent effects or non-adiabatic pathways not captured in simulations .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
Q. How does the steric strain of the cyclobutane ring influence the compound’s interaction with enzymatic targets, and what experimental designs best probe this?
Methodological Answer:
- Synthesize constrained analogs (e.g., spirocyclic or bridged derivatives) and compare binding affinities via surface plasmon resonance (SPR).
- Pair with molecular dynamics simulations to correlate steric hindrance with conformational flexibility in enzyme pockets .
Methodological Best Practices
- Data Integrity : Use triplicate measurements for kinetic or thermodynamic studies, reporting mean ± SD to highlight reproducibility .
- Literature Review : Cross-reference patents, peer-reviewed journals, and conference abstracts to identify underreported synthetic intermediates or degradation pathways .
- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions, referencing OSHA-compliant SDS for handling toxic intermediates (e.g., chlorinated precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
